20-Hydroxycholesterol is a steroid belonging to the oxysterol class []. It's a hydroxylated derivative of cholesterol, meaning it has an additional hydroxyl group (OH) attached to its carbon atom at position 20 []. 20S-OHC is produced naturally in the human body as a metabolite of cholesterol []. Research suggests it plays important roles in development, cellular signaling, and potentially even diseases [, ].
20-Hydroxycholesterol shares the core structure of four fused rings common to steroids []. The key feature is the hydroxyl group (OH) attached to the 20th carbon atom. This seemingly minor addition alters the molecule's properties, making it more polar and affecting its interaction with other molecules []. The stereochemistry, meaning the spatial arrangement of atoms, also plays a role. The naturally occurring form is 20(S)-hydroxycholesterol, where the hydroxyl group has a specific left-handed orientation [].
The specific biosynthesis pathway of 20-Hydroxycholesterol within the human body is still under investigation []. However, research suggests it's likely formed through the action of enzymes like CYP4A27 on cholesterol [].
The chemical reactions involving 20-Hydroxycholesterol are not extensively documented in scientific literature. However, due to its hydroxyl group, it can potentially participate in reactions typical of alcohols, such as esterification or etherification under specific laboratory conditions [].
20-Hydroxycholesterol has emerged as a significant signaling molecule in the Hedgehog (Hh) pathway, which is crucial for embryonic development and tissue repair [, ]. It acts as an allosteric activator of the Smoothened (Smo) receptor, a key component of the Hh pathway []. By binding to Smo, 20-Hydroxycholesterol initiates a cascade of events leading to cellular responses regulated by the Hh pathway []. Additionally, recent research suggests 20-Hydroxycholesterol might also interact with the sigma-2 receptor, potentially impacting cellular functions [].